molecular formula C6H15NO B169564 R-2-Amino-2,3-dimethyl-butan-1-OL CAS No. 155158-75-1

R-2-Amino-2,3-dimethyl-butan-1-OL

Cat. No.: B169564
CAS No.: 155158-75-1
M. Wt: 117.19 g/mol
InChI Key: NDBACGDBUINENU-LURJTMIESA-N
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Description

R-2-Amino-2,3-dimethyl-butan-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

155158-75-1

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-2-amino-2,3-dimethylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m0/s1

InChI Key

NDBACGDBUINENU-LURJTMIESA-N

SMILES

CC(C)C(C)(CO)N

Isomeric SMILES

CC(C)[C@](C)(CO)N

Canonical SMILES

CC(C)C(C)(CO)N

Synonyms

R-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL

Origin of Product

United States

Preparation Methods

Transaminase-Catalyzed Asymmetric Amination

Using a ketone precursor (e.g., 2,3-dimethyl-2-butanone) and an amino donor (e.g., isopropylamine), R-selective transaminases catalyze the direct synthesis of the (R)-enantiomer. For example, the transaminase ATA-301 achieves >99% enantiomeric excess (ee) in similar substrates.

Reaction Scheme :

2,3-dimethyl-2-butanone+isopropylamineTransaminase(R)-2-amino-2,3-dimethyl-butan-1-ol+acetone\text{2,3-dimethyl-2-butanone} + \text{isopropylamine} \xrightarrow{\text{Transaminase}} \text{(R)-2-amino-2,3-dimethyl-butan-1-ol} + \text{acetone}

Optimized Parameters :

  • pH: 7.0–8.0

  • Temperature: 30–40°C

  • Coenzyme: Pyridoxal-5′-phosphate (PLP)

  • Yield: 70–90%

Nitrile Hydratase-Mediated Hydration

While primarily used for amide synthesis, nitrile hydratases from Rhodococcus strains (e.g., Rhodococcus qingshengii) can hydrate nitriles to alcohols under specific conditions. For example, 2-amino-2,3-dimethyl butyronitrile is hydrolyzed to the corresponding alcohol using microbial nitrile hydratase.

Key Data :

  • Catalyst: Rhodococcus qingshengii CCTCC M 2010050

  • Reaction time: 12–24 hours

  • Yield: 80–95%

Chemical Reduction of α-Amino Ketones

Chiral reduction of α-amino ketones using borane or lithium aluminum hydride (LiAlH₄) in the presence of a chiral catalyst provides enantioselective access.

Borane Reduction with Chiral Auxiliaries

A prochiral ketone (e.g., 2-amino-2,3-dimethyl butanone) is reduced using borane tetrahydrofuran (BH₃·THF) and a chiral oxazaborolidine catalyst to yield the (R)-alcohol. This method mirrors the synthesis of valinol from valine.

Typical Protocol :

  • Catalyst: (R)-CBS oxazaborolidine (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • ee: >98%

Lithium Aluminum Hydride Reduction

Direct reduction of α-amino ketones with LiAlH₄ produces racemic alcohols, which require subsequent resolution. For example, 2-amino-2,3-dimethyl butanone is reduced to the racemic alcohol, followed by L-tartaric acid resolution.

Reaction Conditions :

  • Reducing agent: LiAlH₄ (2.0 equiv)

  • Solvent: Dry diethyl ether

  • Yield: 85–90% (racemic)

Chiral Pool Synthesis from Natural Products

Starting from chiral amino acids or terpenes avoids resolution steps. For instance, D-valine is reduced to (R)-valinol, and analogous strategies apply to the target compound.

Valine-Derived Synthesis

D-valine is esterified to methyl D-valinate, followed by reduction with LiAlH₄ to yield (R)-valinol. Structural analogs like R-2-amino-2,3-dimethyl-butan-1-ol can be synthesized via similar pathways with modified alkylation steps.

Modification Steps :

  • Alkylation of D-valine methyl ester with methyl iodide.

  • Reduction with LiAlH₄.

  • Purification via fractional distillation.

Yield : 60–75%

Comparison of Methods

Method Advantages Limitations Yield ee
Chiral ResolutionSimple, scalableRequires racemic synthesis, low yield40–60%>99%
Enzymatic SynthesisHigh selectivity, mild conditionsEnzyme cost, substrate specificity70–90%>99%
Chemical ReductionBroad substrate scopeRequires chiral catalysts/auxiliaries80–95%90–98%
Chiral Pool SynthesisNo resolution neededLimited starting material availability60–75%100%

Industrial Considerations

  • Enzymatic routes are favored for sustainability but require optimized enzyme stability and cost-effective production.

  • Chemical resolution remains prevalent due to established protocols, though it generates waste.

  • Asymmetric catalysis is ideal for high-value pharmaceuticals but demands expensive ligands .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing R-2-Amino-2,3-dimethyl-butan-1-OL, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves reductive amination or stereoselective alkylation of precursors. For example, intermediates can be characterized using IR spectroscopy (to confirm functional groups like -NH2 and -OH) and PMR spectroscopy (to verify stereochemistry and methyl group positions) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization, as stereochemical purity is critical for biological activity .

Q. How should this compound be safely handled and stored to ensure stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, face shield) to avoid skin/eye contact. Work in a fume hood to minimize vapor inhalation .
  • Storage : Keep in a sealed container under dry, inert gas (e.g., N2) to prevent oxidation. Store at 2–8°C in a ventilated area away from ignition sources .

Q. What are the key stability concerns for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Test aqueous solutions at pH 2–12 (using HCl/NaOH) and monitor decomposition via HPLC or TLC.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, secondary alcohols like this compound may dehydrate above 100°C .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in acylation or alkylation reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) or density functional theory (DFT) to study transition states. For example, acylation reactions may follow an AN mechanism (association-nucleophilic), where the amino group acts as a nucleophile. Isotopic labeling (e.g., D2O for -OH protons) can track proton transfer steps .

Q. How do spectroscopic data (e.g., NMR, IR) resolve contradictions between computational models and experimental results?

  • Methodological Answer : Compare experimental 13C NMR chemical shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets). Discrepancies in methyl group chemical shifts (~20–25 ppm) may indicate errors in conformational modeling. IR peak assignments (e.g., -NH2 stretching at 3300–3500 cm⁻¹) can validate hydrogen-bonding interactions .

Q. What role does stereochemistry play in the compound’s biological activity, and how is enantiomeric purity validated?

  • Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for R-configuration). Bioactivity assays (e.g., enzyme inhibition) should compare R- and S-enantiomers. For example, the R-form may show higher binding affinity to target receptors due to spatial alignment of functional groups .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions.
  • Solvent optimization : Use aprotic solvents (e.g., THF) to prevent nucleophilic interference.
  • In-situ monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities at ppm levels (e.g., residual alkylating agents).
  • X-ray crystallography : Resolve structural ambiguities caused by polymorphic forms.
  • Elemental analysis : Verify stoichiometry (e.g., C:H:N ratio) to confirm purity .

Q. How does this compound interact with biochemical pathways, and what assays are used to study its effects?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
  • Cellular uptake studies : Use radiolabeled (e.g., 14C) compound to track intracellular distribution.
  • Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to predict binding modes .

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